molecular formula C13H11BrFNOS B7539970 N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide

Cat. No. B7539970
M. Wt: 328.20 g/mol
InChI Key: BZDYZUOXBONGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide, also known as BTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience research. BTF is a small molecule that has a unique chemical structure, which makes it a promising candidate for developing novel therapeutic agents.

Mechanism of Action

The exact mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide is not fully understood. However, it is believed that this compound exerts its biological activity by modulating the activity of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound may help to promote the expression of genes that are involved in cell growth and differentiation, which could be beneficial in treating cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide in lab experiments is its relatively simple synthesis method. This compound is also a small molecule, which makes it easier to study its interactions with other molecules in the body. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide. One area of interest is developing this compound derivatives with improved solubility and bioavailability. Another potential direction is investigating the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in treating various diseases.

Synthesis Methods

The synthesis of N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide involves the reaction of 5-bromothiophene-2-carbaldehyde and 3-fluoroacetophenone in the presence of a base catalyst. The resulting product is then treated with methylamine to obtain the final compound, this compound. The synthesis of this compound is a relatively simple and efficient process, which makes it a viable option for large-scale production.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent activity against cancer cells, making it a promising candidate for developing anticancer agents. In addition, this compound has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNOS/c14-12-5-4-11(18-12)8-16-13(17)7-9-2-1-3-10(15)6-9/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDYZUOXBONGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.